

Technical Guide: NMR and Mass Spectrometry Analysis of Bisoprolol-d7

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Bisoprolol-d7**, a deuterated isotopologue of the cardioselective beta-blocker Bisoprolol. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of Bisoprolol and its metabolites.

Introduction

Bisoprolol is a potent and selective β1 adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Isotope-labeled internal standards, such as **Bisoprolol-d7**, are crucial for quantitative bioanalytical studies using mass spectrometry, providing high accuracy and precision by correcting for matrix effects and variations in sample processing. This guide summarizes the available spectral data and outlines the experimental protocols for the analysis of **Bisoprolol-d7**.

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard like **Bisoprolol-d7** is the gold standard for LC-MS/MS assays.

Table 1: Mass Spectrometry Data for Bisoprolol and Bisoprolol-d7



Parameter	Bisoprolol (Unlabeled)	Bisoprolol-d7	Data Source(s)
Molecular Formula	C18H31NO4	C18H24D7NO4	[2]
Molecular Weight	325.4 g/mol	332.5 g/mol	[2][3]
Protonated Molecule [M+H]+	m/z 326.3	Expected m/z 333.3	[4]
Key Fragment Ion(s)	m/z 116.3	Expected m/z 121.3	[4][5]
Mass Transition (MRM)	m/z 326.3 → 116.3	Expected m/z 333.3 → 121.3	[4][5]

Experimental Protocol: LC-MS/MS Analysis

The following protocol is a representative method for the analysis of Bisoprolol in human plasma, adapted for the use of **Bisoprolol-d7** as an internal standard.

Chromatographic Conditions:

- HPLC System: Agilent 1100 series or equivalent
- Column: Capcell Pak C18 MG III (100 mm x 2.0 mm, 5 μm)[5]
- Mobile Phase: A mixture of 10 mM ammonium acetate buffer with 0.1% formic acid and methanol (32:68, v/v)[6]
- Flow Rate: 1.0 mL/min[6]
- Injection Volume: 10 μL
- Column Temperature: 40 °C

Mass Spectrometric Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive[7]



- Multiple Reaction Monitoring (MRM) Transitions:
 - Bisoprolol: m/z 326.3 → 116.3[5]
 - Bisoprolol-d7 (Internal Standard): m/z 333.3 → 121.3 (expected)
- Collision Energy: Optimized for the specific instrument, typically around 20-30 eV.
- Source Temperature: 350 °C[7]

Sample Preparation (Protein Precipitation):

- To 100 μL of plasma sample, add 200 μL of acetonitrile containing the internal standard (Bisoprolol-d7).
- Vortex mix for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject into the LC-MS/MS system.

NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. While specific NMR data for **Bisoprolol-d7** is not readily available in the public domain, the following tables summarize the ¹H and ¹³C NMR data for unlabeled Bisoprolol. The deuteration in **Bisoprolol-d7** occurs on the isopropyl group, which would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum and altered splitting patterns for adjacent carbons in the ¹³C NMR spectrum.

Table 2: ¹H NMR Data for Bisoprolol



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Data Source(s)
7.28	d	2H	Ar-H	[7]
6.95	d	2H	Ar-H	[7]
4.51	S	2H	Ar-CH₂-O	[7]
4.05	m	1H	СН-ОН	[7]
3.98	m	2H	O-CH2-CH2-O	[7]
3.70	m	2H	O-CH2-CH2-O	[7]
3.58	m	1H	CH(CH₃)₂	[7]
2.85	m	2H	N-CH ₂	[7]
2.70	m	1H	CH(CH₃)₂ (isopropyl)	[7]
1.25	d	6H	CH(CH ₃) ₂	[7]
1.18	d	6H	O-CH(CH ₃) ₂ (isopropyl)	[7]

Table 3: 13C NMR Data for Bisoprolol



Chemical Shift (δ) ppm	Assignment	Data Source(s)
158.5	Ar-C-O	[7]
131.5	Ar-C-CH ₂	[7]
129.0	Ar-CH	[7]
114.5	Ar-CH	[7]
72.0	O-CH ₂ -Ar	[7]
71.5	O-CH ₂ -CH ₂ -O	[7]
70.5	СН-ОН	[7]
69.5	O-CH(CH ₃) ₂	[7]
67.0	O-CH ₂ -CH ₂ -O	[7]
50.0	N-CH ₂	[7]
49.5	N-CH(CH ₃) ₂	[7]
23.0	CH(CH ₃) ₂	[7]
22.5	O-CH(CH ₃) ₂	[7]

Experimental Protocol: NMR Analysis

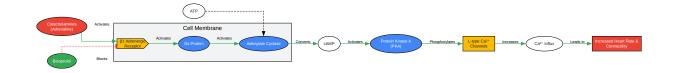
The following is a general protocol for acquiring NMR spectra of Bisoprolol.

- NMR Spectrometer: Bruker Avance 500 MHz or equivalent[7]
- Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)[7]
- Standard: Tetramethylsilane (TMS) as an internal standard.
- Sample Concentration: Approximately 10 mg of the compound dissolved in 0.5 mL of the deuterated solvent.
- Acquisition Parameters: Standard pulse sequences for ¹H, ¹³C, COSY, HSQC, and HMBC experiments should be employed for complete structural assignment.



Visualizations Signaling Pathway of Bisoprolol

Bisoprolol is a $\beta1$ -selective adrenergic receptor antagonist. Its mechanism of action involves blocking the effects of catecholamines (e.g., adrenaline) at these receptors, primarily in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.



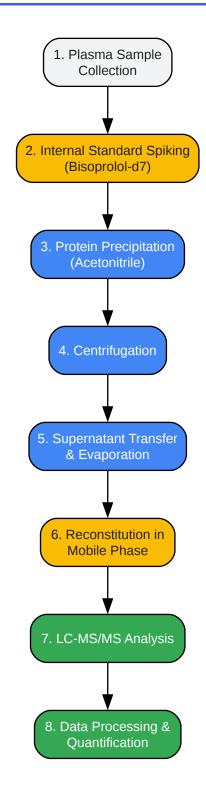
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Caption: Signaling pathway of Bisoprolol's antagonist action on the β1 adrenergic receptor.

Experimental Workflow for Bioanalytical Method

The following diagram illustrates a typical workflow for the quantitative analysis of Bisoprolol in a biological matrix using LC-MS/MS with a deuterated internal standard.





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Caption: A typical experimental workflow for the bioanalysis of Bisoprolol.



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